molecular formula C14H21N3O B1461231 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea CAS No. 1042798-87-7

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea

Cat. No. B1461231
CAS RN: 1042798-87-7
M. Wt: 247.34 g/mol
InChI Key: MYFUMNJIXBEHFF-UHFFFAOYSA-N
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Description

“3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea” is a synthetic molecule. It is used in scientific experiments to study the behavior of cells and proteins. The CAS number for this compound is 1042798-87-7 .

Scientific Research Applications

TRPV1 Receptor Antagonism

A significant application of compounds related to 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is as antagonists of the TRPV1 receptor, which plays a crucial role in the modulation of pain and inflammation. For instance, A-778317 demonstrated potent antagonist activity against the TRPV1 receptor by blocking capsaicin and acid activation in native rat dorsal root ganglion neurons, indicating potential for pain management applications (Bianchi et al., 2007). Additionally, chroman and tetrahydroquinoline ureas, structurally related to the query compound, have been synthesized and evaluated for their activity as TRPV1 antagonists, showing potential in chronic and acute pain models (Schmidt et al., 2011).

FLT3 Inhibition for Overcoming Drug Resistance

The compound class also includes FLT3 inhibitors, such as 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives, designed to overcome drug resistance mutations. These inhibitors are crucial in targeting FLT3-ITD mutations associated with acute myeloid leukemia, offering a pathway to circumvent resistance and improve treatment outcomes (Zhang et al., 2020).

Supramolecular Chemistry and Gel Formation

Another research avenue is the use of quinoline urea derivatives in supramolecular chemistry, specifically in the formation of Ag-complexes and gels. For example, compounds like DQ5U have shown capability in gelating solvents when mixed with silver nitrate, pointing to potential applications in material science and nanotechnology (Braga et al., 2013).

Anticancer Activity

Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for anticancer activity, demonstrating potential as chemotherapeutic agents. Specifically, some derivatives showed potent antiproliferative effects against breast carcinoma cell lines, indicating their promise in cancer treatment strategies (Perković et al., 2016).

Synthesis of Heterocyclic Compounds

The reactivity of compounds structurally similar to 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea towards various reagents has been explored for the synthesis of a wide range of heterocyclic compounds, which are valuable in pharmaceutical research and development. For instance, the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate showcases the versatility of these compounds in organic synthesis (Elkholy & Morsy, 2006).

properties

IUPAC Name

1-butyl-3-(1,2,3,4-tetrahydroquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-3-9-16-14(18)17-13-8-4-7-12-11(13)6-5-10-15-12/h4,7-8,15H,2-3,5-6,9-10H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFUMNJIXBEHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=CC2=C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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